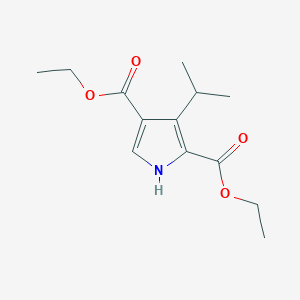
Diethyl 3-isopropyl-1H-pyrrole-2,4-dicarboxylate
Overview
Description
Diethyl 3-isopropyl-1H-pyrrole-2,4-dicarboxylate is a pyrrole derivative that consists of a pyrrole ring, two carboxylate groups, and two ethyl groups. It has a molecular formula of C13H19NO4 .
Synthesis Analysis
The compound has been synthesized from methyl 3-oxopentanoate by a Knorr-type reaction . It has also been prepared by the hydrolysis of diethyl 1-benzoyl-3,4-pyrroledicarboxylate .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring to which two diagonal alkoxy-carbonyl groups and two diagonal alkyl substituents are attached .Chemical Reactions Analysis
The compound has been involved in multi-step reactions. For instance, it has been used in a reaction with O-(diphenylphosphinyl)-hydroxylamine and NaH in dimethylformamide, yielding a product with 87 percent efficiency at 165 °C .Scientific Research Applications
Synthesis and Structural Analysis
- Diethyl 3-isopropyl-1H-pyrrole-2,4-dicarboxylate and its derivatives have been synthesized and studied for their structural properties. For instance, Skowronek and Lightner (2003) synthesized a related compound, diethyl 3,3′-di-tert-butyl-4,4′-dimethyl-2,2′-bipyrrole-5,5′-dicarboxylate, demonstrating axial chirality and restricted rotation due to bulky tert-butyl groups, with an X-ray structure showing significant twisting of the pyrrole rings (Skowronek & Lightner, 2003).
Chemical Reactivity and Oxidation Studies
- Research by Campaigne and Shutske (1974) focused on diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate, a compound synthesized from materials such as diethyl benzylidenemalonate and ethyl sarcosinate. Their work explored its reactivity with oxygen in different conditions, leading to various oxidation products, which provides insights into the chemical behavior of similar compounds (Campaigne & Shutske, 1974).
Novel Synthetic Methodologies
- More et al. (2011) developed a novel synthetic methodology for diethyl 5-alkyl/aryl/heteroaryl substituted 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates. This method involves iodide ion induced ring expansion of 2-[(aziridin-1-yl)-1-alkyl/aryl/heteroaryl-methylene]malonic acid diethyl esters, offering a pathway to synthesize diversely substituted pyrroline derivatives (More et al., 2011).
Electrochemical Applications
- Algi et al. (2013) investigated a compound related to this compound for electrochemical applications. They synthesized a copolymer from diethyl 2,5-di(thiophen-2-yl)-1H-pyrrole-3,4-dicarboxylate and 3,4-ethylenedioxythiophene, which exhibited multicolor electrochromic properties, demonstrating potential for use in full-color electrochromic devices or displays (Algi et al., 2013).
Anticancer Activity
- Zhang et al. (2018) synthesized a compound structurally related to this compound, showing promising anticancer activity. Their study involved the total synthesis of a novel amide alkaloid from Aconitum taipeicum, demonstrating its potential in inducing apoptosis and cell cycle arrest in cancer cells (Zhang et al., 2018).
Future Directions
Diethyl 3,4-pyrroledicarboxylate, a similar compound, has been used in the synthesis of trisubstituted pyrroles and to prepare pyrrole copolymer soft actuators with reduced electrochemical creep and actuating strain . This suggests potential future directions for the use of Diethyl 3-isopropyl-1H-pyrrole-2,4-dicarboxylate in similar applications.
Properties
IUPAC Name |
diethyl 3-propan-2-yl-1H-pyrrole-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-5-17-12(15)9-7-14-11(10(9)8(3)4)13(16)18-6-2/h7-8,14H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOOELBWISYCSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=C1C(C)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672242 | |
| Record name | Diethyl 3-(propan-2-yl)-1H-pyrrole-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651744-38-6 | |
| Record name | Diethyl 3-(propan-2-yl)-1H-pyrrole-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B1388447.png)
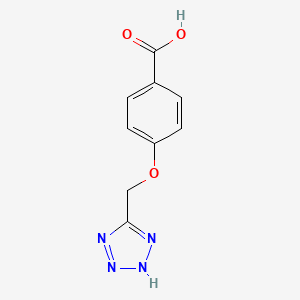

![4,4-dimethyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine](/img/structure/B1388451.png)
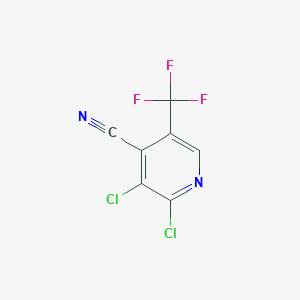
![n-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B1388455.png)

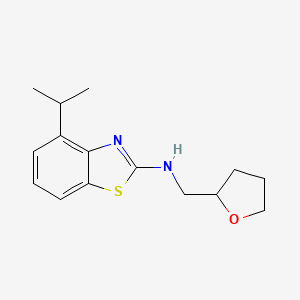
![N-[3-(1H-imidazol-1-yl)propyl]-4,7-dimethyl-1,3-benzothiazol-2-amine](/img/structure/B1388458.png)
![5-chloro-4-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1388460.png)
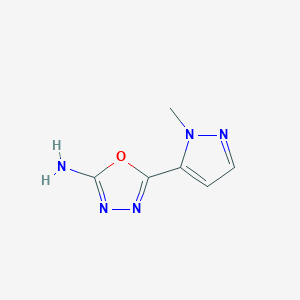
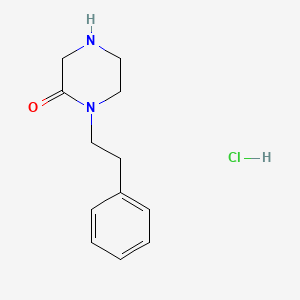
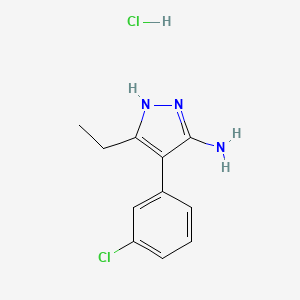
![N-[3-(1H-imidazol-1-yl)propyl]-6-methyl-1,3-benzothiazol-2-amine](/img/structure/B1388468.png)
